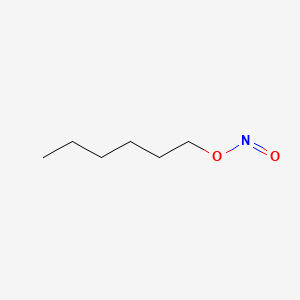

Hexyl nitrite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-5-6-9-7-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRWGISGVDVSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213246 | |

| Record name | Nitrous acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-51-7 | |

| Record name | Nitrous acid, hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl Nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis of Hexyl Nitrite (B80452) from Hexanol and Sodium Nitrite

Introduction

Hexyl nitrite, an alkyl ester of hexanol and nitrous acid, is a compound of interest in various fields of organic synthesis and has been explored for its vasodilatory properties.[1] This technical guide provides a comprehensive overview of the synthesis of this compound from 1-hexanol (B41254) and sodium nitrite. The core of this synthesis lies in the in-situ generation of nitrous acid, which then undergoes esterification with the alcohol.[1][2] This document outlines a detailed experimental protocol, summarizes key quantitative data, and provides visual representations of the reaction and experimental workflow.

Chemical Reaction and Mechanism

The synthesis of this compound is achieved through the esterification of 1-hexanol with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in-situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), typically at low temperatures to prevent its decomposition.[1][3]

The overall reaction is as follows:

C₆H₁₃OH + NaNO₂ + H₂SO₄ → C₆H₁₃ONO + NaHSO₄ + H₂O

The reaction proceeds via the formation of nitrous acid, which then reacts with the alcohol in an acid-catalyzed esterification.

Reaction Pathway Diagram

References

physical and chemical properties of n-hexyl nitrite

An In-depth Technical Guide to n-Hexyl Nitrite (B80452): Physical and Chemical Properties for the Research Professional

Introduction

n-Hexyl nitrite (C₆H₁₃NO₂) is an alkyl ester of hexanol and nitrous acid, belonging to the broader class of organic compounds known as alkyl nitrites.[1][2] It is a volatile, yellow to light amber liquid recognized for its reactivity and characteristic fruity or sweet odor.[1] This document provides a comprehensive overview of the physical, chemical, and biological properties of n-hexyl nitrite, intended for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and visual diagrams to elucidate key processes and pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of n-hexyl nitrite are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][3][4] |

| Molecular Weight | 131.17 g/mol | [1][3][4] |

| CAS Number | 638-51-7 | [1][2] |

| Appearance | Yellow to light amber liquid | [1] |

| Odor | Fruity or sweet | [1] |

| Density | 0.874 g/cm³ | [1] |

| Melting Point | -90°C | [1] |

| Boiling Point | ~151°C (decomposes) | [1][5] |

| Flash Point | -2°C | [5] |

| Solubility in Water | Slightly soluble | [1] |

| Solubility in Organic Solvents | Miscible with alcohols, ethers, and hydrocarbons | [1] |

| IUPAC Name | hexyl nitrite | [4] |

| Synonyms | 1-Hexyl nitrite, Nitrous acid hexyl ester | [1][3] |

Chemical Reactivity and Stability

n-Hexyl nitrite is a reactive compound used as an intermediate in organic synthesis, particularly in diazotization and nitrosation reactions.[1]

-

Decomposition : Like other alkyl nitrites, it can decompose upon standing, yielding oxides of nitrogen, water, the corresponding alcohol (hexanol), and polymerization products of the related aldehyde.[6]

-

Homolytic Cleavage : The C–O bond in alkyl nitrites is relatively weak, making them susceptible to homolytic cleavage to form alkyl radicals.[6]

-

Nucleophilic Substitution : The nitrite group can be displaced in Sₙ2 reactions by various nucleophiles, such as halides or thiols.[3]

-

Storage : Due to its reactivity and flammability, n-hexyl nitrite should be stored in a cool, well-ventilated area in tightly closed containers, away from heat, sparks, open flames, and incompatible materials like acids and oxidizing agents.[1]

Experimental Protocols

Synthesis of n-Hexyl Nitrite

This is the most common method for synthesizing n-hexyl nitrite.[3] It involves the reaction of hexanol with nitrous acid, which is typically generated in situ.

Materials:

-

Hexan-1-ol

-

Sodium nitrite (NaNO₂)

-

A mineral acid (e.g., hydrochloric acid, HCl)

-

Ice bath

-

Reaction flask with a stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation of Nitrous Acid: Nitrous acid is generated in situ by the slow addition of a mineral acid to a cooled, aqueous solution of sodium nitrite. This step must be performed at low temperatures (typically 0-5°C) to prevent the decomposition of the unstable nitrous acid.

-

Esterification: Hexan-1-ol is added to the freshly prepared nitrous acid solution. The reaction mixture is kept at a low temperature and stirred to ensure proper mixing.

-

Work-up: Upon completion of the reaction, the organic layer containing n-hexyl nitrite is separated from the aqueous layer using a separatory funnel.

-

Purification: The organic layer is washed with water and a dilute sodium bicarbonate solution to remove any remaining acid. It is then dried over an anhydrous drying agent, such as sodium sulfate. The final product can be further purified by distillation under reduced pressure.

An alternative laboratory-scale synthesis involves the reaction of 1-bromohexane (B126081) with a nitrite source.[7]

Materials:

-

1-Bromohexane

-

Tris(dimethylamino)sulfonium nitrite

-

Acetonitrile (solvent)

-

Gas-liquid chromatography (GLC) apparatus for analysis

Procedure:

-

A solution of tris(dimethylamino)sulfonium nitrite (2M in acetonitrile) is prepared.

-

1-bromohexane is added to the nitrite solution.

-

The reaction progress is monitored by GLC.

-

The reaction typically proceeds to completion within 15 minutes, yielding a mixture of 1-nitrohexane (B14973) and 1-hexyl nitrite.[7]

Analytical Method: Spectrophotometric Determination of Nitrite

The concentration of n-hexyl nitrite, or more generally the nitrite ion after appropriate sample preparation, can be determined using spectrophotometry. The Griess assay is a common colorimetric method.[8]

Principle: This method is based on a diazotization reaction. In an acidic medium, nitrite reacts with an aromatic amine (e.g., sulfanilamide) to form a diazonium salt. This salt is then coupled with another aromatic compound (e.g., N-(1-naphthyl)-ethylenediamine dihydrochloride, NED) to produce a highly colored azo dye.[9][10] The intensity of the color, which is proportional to the nitrite concentration, is measured with a spectrophotometer.

Materials:

-

Spectrophotometer

-

Nitrite-free deionized water

-

Color Reagent: A solution containing phosphoric acid, sulfanilamide, and NED.[9]

-

Stock Nitrite Standard Solution (e.g., 100 ppm)

-

Pipettes and volumetric flasks for dilutions

Procedure:

-

Sample Preparation: If the sample contains n-hexyl nitrite, a hydrolysis step may be necessary to convert it to the nitrite ion. The sample should be diluted with nitrite-free water to fall within the linear range of the assay.

-

Standard Curve Preparation: A series of nitrite standards of known concentrations are prepared by diluting the stock solution.

-

Color Development: A specific volume of the color reagent is added to each standard and the unknown sample. The solutions are mixed and allowed to stand for a defined period for the color to develop fully.

-

Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for the azo dye (typically around 540 nm).[8][10]

-

Quantification: A calibration curve is plotted with absorbance versus the concentration of the standards. The concentration of nitrite in the unknown sample is determined by interpolating its absorbance on this curve.

References

- 1. N-Hexyl Nitrite - SYNTHETIKA [synthetikaeu.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 638-51-7 | Benchchem [benchchem.com]

- 4. Nitrous acid, hexyl ester | C6H13NO2 | CID 6365123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Alkyl nitrite - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of Hexyl Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for hexyl nitrite (B80452) (C₆H₁₃NO₂), a compound of interest in various chemical and pharmaceutical contexts. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Introduction

Hexyl nitrite, the ester of hexanol and nitrous acid, is an alkyl nitrite with the chemical formula CH₃(CH₂)₅ONO.[1][2] Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control in research and development. This document summarizes the key spectroscopic features of this compound.

Spectroscopic Data

The following tables present the predicted and expected quantitative data from NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.75 | Triplet (t) | 2H | -O-CH₂ -(CH₂)₄-CH₃ |

| ~1.75 | Quintet (p) | 2H | -O-CH₂-CH₂ -(CH₂)₃-CH₃ |

| ~1.35 | Multiplet (m) | 6H | -O-(CH₂)₂-(CH₂)₃ -CH₃ |

| ~0.90 | Triplet (t) | 3H | -O-(CH₂)₅-CH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~75.0 | C H₂-ONO |

| ~31.5 | -C H₂(CH₂)₄CH₃ |

| ~28.5 | -CH₂C H₂(CH₂)₃CH₃ |

| ~25.5 | -(CH₂)₂C H₂(CH₂)₂CH₃ |

| ~22.5 | -(CH₂)₄C H₂CH₃ |

| ~14.0 | -(CH₂)₅C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretching (alkyl chain) |

| ~1665 | Strong | N=O stretching (antisymmetric)[3][4][5] |

| ~1620 | Strong | N=O stretching (symmetric)[3][4][5] |

| ~780 | Strong | O-N stretching[3][4][5] |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 131 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - NO]⁺ |

| 85 | Moderate | [C₆H₁₃]⁺ |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 30 | High | [NO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7-1.0 mL of deuterated chloroform (B151607) (CDCl₃).[6]

-

Ensure the sample is fully dissolved and the solution is clear.

-

Transfer the solution to a clean, dry 8-inch NMR tube.[6]

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

-

Spectral Width: 0-220 ppm.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Instrument Parameters (FT-IR):

-

Data Acquisition and Processing:

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

-

Gas Chromatography (GC) Parameters:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 25-200.

-

Scan Speed: Standard scan rate.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library if available.

-

Visualizations

Experimental Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for this compound.

References

- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.latech.edu [chem.latech.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Hexyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of hexyl nitrite (B80452). Drawing upon established principles from the study of analogous alkyl nitrites, this document outlines the primary decomposition pathways, reaction intermediates, and final products. Detailed experimental protocols for investigating the thermolysis of hexyl nitrite are presented, alongside a summary of relevant quantitative data. The core of this guide focuses on the homolytic cleavage of the RO-NO bond, the subsequent reactions of the resulting hexyloxy radical, and the analytical techniques employed to elucidate these processes. All signaling pathways and experimental workflows are visually represented to enhance understanding.

Introduction

Alkyl nitrites are organic compounds with the general structure R-O-N=O. They are known for their biological activity, primarily as vasodilators, and have been a subject of interest in medicinal chemistry and drug development. The thermal stability of these compounds is a critical parameter influencing their synthesis, storage, and pharmacological action. This compound, as a member of this class, undergoes thermal decomposition through a free-radical mechanism, which is crucial to understand for its handling and for predicting its metabolic fate. This guide synthesizes the current understanding of the thermal decomposition of alkyl nitrites and applies it specifically to this compound.

Core Decomposition Mechanism

The thermal decomposition of this compound, like other simple alkyl nitrites, is initiated by the homolytic fission of the relatively weak oxygen-nitrogen bond (O-NO).[1] This primary step dictates the subsequent reaction pathways and the distribution of final products.

Initiation: Homolytic Cleavage

The primary initiation step is the unimolecular homolysis of the this compound molecule to yield a hexyloxy radical and a nitric oxide radical.[1][2]

C₆H₁₃ONO → C₆H₁₃O• + •NO

The bond dissociation energy (BDE) for the RO-NO bond in alkyl nitrites is in the range of 40-50 kcal/mol, making this the most favorable initial step under thermal conditions.[1]

Propagation: Reactions of the Hexyloxy Radical

The highly reactive hexyloxy radical (C₆H₁₃O•) can undergo several subsequent reactions, primarily disproportionation and β-scission.

The hexyloxy radical can abstract a hydrogen atom from another this compound molecule to form hexanol and a this compound radical.

C₆H₁₃O• + C₆H₁₃ONO → C₆H₁₃OH + C₆H₁₂ONO•

This pathway leads to the formation of the corresponding alcohol as a major product. Studies on optically active 2-octyl nitrite have shown that the resulting 2-octanol (B43104) retains its optical activity, indicating that the C-O bond of the alkoxy radical remains intact during this process.[3]

The hexyloxy radical can also undergo β-scission, where the radical breaks down into an aldehyde or ketone and a smaller alkyl radical. For a primary hexyloxy radical (from 1-hexyl nitrite), this would lead to formaldehyde (B43269) and a pentyl radical. For a secondary hexyloxy radical (e.g., from 2-hexyl nitrite), this would result in acetaldehyde (B116499) and a butyl radical, or hexanal (B45976) and a methyl radical.

For 1-hexyloxy radical: CH₃(CH₂)₄CH₂O• → CH₂O + •(CH₂)₄CH₃

This pathway becomes more significant at higher temperatures.

Termination

The termination steps involve the combination of the various radical species present in the reaction mixture.

2 •NO → N₂O₂ C₆H₁₃O• + •NO → C₆H₁₃ONO (recombination) 2 C₆H₁₃O• → C₆H₁₃OH + C₅H₁₀CHO (disproportionation)

Quantitative Data

| Compound/Bond | Parameter | Value | Reference |

| s-Butyl Nitrite (RO-NO) | Bond Dissociation Energy (D) | 41.5 ± 0.8 kcal/mol | [4] |

| General Alkyl Nitrite (RO-NO) | Bond Dissociation Energy (D) | 40-50 kcal/mol | [1] |

| s-Butyl Nitrite | Rate Constant (k₁) for RO-NO cleavage | 10¹⁶.² exp(-40.9/RT) s⁻¹ | [4] |

Table 1: Summary of relevant quantitative data for alkyl nitrite decomposition.

Experimental Protocols

The study of the thermal decomposition of this compound involves its synthesis, pyrolysis under controlled conditions, and the analysis of the resulting products.

Synthesis of this compound

This compound can be synthesized by the reaction of hexanol with sodium nitrite in an acidic solution.[1]

Methodology:

-

Hexanol is dissolved in a suitable solvent.

-

An aqueous solution of sodium nitrite is added dropwise to the alcohol solution, which is kept cool in an ice bath.

-

A mineral acid, such as sulfuric acid, is then added slowly to the mixture while stirring.

-

The reaction mixture is allowed to react for a specified period.

-

The organic layer containing the this compound is separated, washed with a mild base (e.g., sodium bicarbonate solution) and then with water to remove any remaining acid and unreacted reagents.

-

The product is dried over an anhydrous salt (e.g., magnesium sulfate) and purified by distillation.

Gas-Phase Pyrolysis

Gas-phase pyrolysis is a common method to study the thermal decomposition of volatile compounds.

Methodology:

-

A dilute mixture of this compound in an inert carrier gas (e.g., nitrogen or argon) is prepared.

-

The gas mixture is passed through a heated reactor tube (often made of quartz) maintained at a constant temperature.

-

The residence time of the gas in the reactor is controlled by the flow rate and the reactor volume.

-

The effluent from the reactor is rapidly cooled to quench the reaction.

-

The product mixture is then directed to an analytical instrument for analysis.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile products of the decomposition.

Methodology:

-

A sample of the pyrolysis product mixture is injected into the gas chromatograph.

-

The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

As each component elutes from the column, it enters the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

-

The identity of the products is determined by comparing their mass spectra and retention times to those of known standards or to spectral libraries.

Visualizations

Reaction Mechanism Pathway

Caption: The overall thermal decomposition pathway of this compound.

Experimental Workflow

Caption: A typical experimental workflow for studying this compound thermolysis.

Conclusion

The thermal decomposition of this compound is a complex process initiated by the homolytic cleavage of the RO-NO bond. The subsequent reactions of the hexyloxy radical, including hydrogen abstraction and β-scission, lead to a variety of products, primarily hexanol, aldehydes or ketones, and nitric oxide. While specific quantitative data for this compound remains an area for further investigation, the well-established mechanisms for other alkyl nitrites provide a robust framework for understanding its thermal behavior. The experimental protocols outlined in this guide offer a systematic approach to further elucidate the specific kinetics and product distributions for the thermal decomposition of this compound, which is of significant importance for its application in drug development and other scientific fields.

References

Photochemical Dissociation of Hexyl Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical dissociation of hexyl nitrite (B80452), a process of significant interest in atmospheric chemistry, organic synthesis, and pharmacology. Due to the limited availability of specific data for hexyl nitrite, this guide leverages established principles of alkyl nitrite photochemistry and data from closely related analogues, such as amyl nitrite, to present a thorough understanding of the core concepts, experimental methodologies, and reaction dynamics.

Core Principles and Mechanism

The photochemical dissociation of alkyl nitrites, including this compound (CH₃(CH₂)₅ONO), is initiated by the absorption of ultraviolet (UV) radiation. This process leads to the homolytic cleavage of the relatively weak oxygen-nitrogen (O-NO) bond, resulting in the formation of two radical species: a hexyloxy radical (CH₃(CH₂)₅O•) and a nitric oxide radical (•NO).[1] This primary dissociation is the key step that initiates a cascade of subsequent reactions.

The overall primary photochemical reaction can be represented as:

C₆H₁₃ONO + hν → C₆H₁₃O• + •NO[1]

The absorption of UV light excites the this compound molecule to an electronically excited state. For alkyl nitrites, excitation to the S₁ state typically occurs in the near-UV region (around 300-400 nm), while the S₂ state is accessed with higher energy deep-UV light.[2] Dissociation can proceed rapidly from these excited states.[2]

The Barton Reaction: A Synthetic Application

A notable application of this photochemical process in organic synthesis is the Barton reaction. This reaction utilizes the photolysis of an alkyl nitrite to generate an alkoxy radical, which then abstracts a hydrogen atom from a δ-carbon within the same molecule through a six-membered ring transition state. The resulting carbon-centered radical subsequently combines with the nitric oxide radical to form a nitroso compound, which then tautomerizes to a more stable oxime. This reaction provides a powerful method for the regio- and stereoselective functionalization of unactivated C-H bonds.[3]

Experimental Protocols

The following section outlines a generalized experimental protocol for studying the photochemical dissociation of this compound in the gas phase. This protocol is a composite based on methodologies reported for similar alkyl nitrites.[3][4]

Synthesis of this compound

This compound can be synthesized by the esterification of hexanol with nitrous acid.[1] A typical laboratory-scale synthesis involves the slow, dropwise addition of a chilled aqueous solution of sodium nitrite to a cooled, acidic solution of hexan-1-ol. The reaction is maintained at a low temperature (typically 0-5 °C) to prevent the decomposition of nitrous acid. The resulting this compound, which is immiscible with water, can then be separated, washed, and dried.

Gas-Phase Photolysis Setup

A standard experimental setup for gas-phase photolysis includes a light source, a reaction cell, and a detection system.

-

Light Source: A high-pressure mercury arc lamp or a laser can be used as the light source. Filters may be employed to select a specific wavelength range for irradiation.[3]

-

Reaction Cell: The reaction is carried out in a photolysis cell, often made of quartz to allow for the transmission of UV radiation. The cell is equipped with gas inlets and outlets to introduce the this compound vapor and any carrier gas (e.g., nitrogen or argon) and to direct the reaction products to the detection system.

-

Detection System: The products of the photochemical dissociation are typically analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or spectroscopic methods.[4] In-depth headspace GC/MS analysis is a powerful method for identifying the various degradation products.[4]

Experimental Procedure

-

Sample Preparation: A stream of inert carrier gas is passed through a bubbler containing liquid this compound at a controlled temperature to generate a vapor of the desired concentration.

-

Introduction into the Reaction Cell: The this compound vapor, mixed with the carrier gas, is introduced into the photolysis cell.

-

Photolysis: The sample is irradiated with UV light for a defined period.

-

Product Analysis: The gaseous mixture from the reaction cell is then directed to the analytical instrument (e.g., GC-MS) for the separation and identification of the photoproducts.

-

Data Analysis: The obtained data is analyzed to determine the product distribution and, if possible, to calculate the quantum yield of the dissociation process.

Quantitative Data

| Parameter | Value | Wavelength | Compound |

| Dissociation Energy (D₀) | 1.7 eV | - | n-Amyl Nitrite |

| Primary Quantum Yield (Φ) | Approaching unity for dissociation to alkoxy and NO radicals is expected in the gas phase. | Deep UV (e.g., 207 nm) | n-Amyl Nitrite |

Note: The quantum yield is the number of times a specific event occurs per photon absorbed by the system. A quantum yield approaching unity for the primary dissociation indicates a highly efficient process.

Signaling Pathways and Experimental Workflows

Photochemical Dissociation Pathway of this compound

The following diagram illustrates the primary photochemical dissociation of this compound and subsequent potential reactions of the resulting hexyloxy radical.

Caption: Primary photochemical dissociation of this compound and subsequent reaction pathways of the hexyloxy radical.

Experimental Workflow for Gas-Phase Photolysis

The diagram below outlines a typical experimental workflow for studying the gas-phase photochemical dissociation of this compound.

Caption: A generalized experimental workflow for the gas-phase photolysis of this compound.

Conclusion

The photochemical dissociation of this compound is a fundamental process with implications across various scientific disciplines. While specific quantitative data for this compound remains an area for further investigation, the well-established principles of alkyl nitrite photochemistry provide a robust framework for understanding its behavior. The primary dissociation into a hexyloxy radical and nitric oxide initiates a series of complex secondary reactions, the products of which can be identified and quantified using modern analytical techniques. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and professionals seeking to explore the rich chemistry of this fascinating molecule. Further studies are encouraged to determine the specific quantum yields and product distributions for this compound under various conditions to enhance our understanding of its photochemical fate.

References

An In-depth Technical Guide to the Toxicology and Safe Handling of Hexyl Nitrite in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological properties and safe handling procedures for hexyl nitrite (B80452) in a laboratory environment. Due to the limited availability of specific quantitative toxicological data for hexyl nitrite, this document also includes information on analogous alkyl nitrites to provide a broader understanding of its potential hazards.

Toxicological Profile

This compound (C₆H₁₃NO₂) is an alkyl nitrite, a class of compounds known for their vasodilatory effects. The primary mechanism of both therapeutic and toxic effects of alkyl nitrites involves the release of nitric oxide (NO), which leads to the relaxation of smooth muscles.[1][2]

Acute Toxicity

Table 1: Acute Inhalation Toxicity of Various Alkyl Nitrites in Rats

| Compound | LC50 (4-hour exposure, ppm) |

| Methyl Nitrite | 176 |

| Ethyl Nitrite | 160 |

| n-Propyl Nitrite | 300 |

| n-Butyl Nitrite | 420 |

| Isobutyl Nitrite | 777 |

| Isopentyl Nitrite | 716 |

| This compound | No data available |

Source: Adapted from studies on aliphatic nitrites.[6]

Chronic Toxicity

There is limited information available regarding the chronic toxicity of this compound. Long-term exposure to alkyl nitrites may lead to tolerance, requiring increased doses to achieve the same physiological effects. Animal studies on other alkyl nitrites have shown effects such as weight loss and splenic or thymic atrophy with chronic exposure.[7]

Mechanism of Action and Key Signaling Pathways

The primary physiological effect of this compound is vasodilation, mediated by the nitric oxide (NO) signaling pathway. Upon administration, this compound releases NO, which then activates soluble guanylate cyclase (sGC) in smooth muscle cells. This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn leads to a cascade of events causing smooth muscle relaxation and vasodilation.[2][8]

Another significant toxicological effect of alkyl nitrites is the induction of methemoglobinemia.[1] Nitrite ions can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen.[2] This can lead to cyanosis and, in severe cases, cellular hypoxia.[2]

Diagram 1: Vasodilation Signaling Pathway of this compound

Caption: Simplified signaling pathway of this compound-induced vasodilation.

Safe Handling in the Laboratory

Due to its flammability and acute toxicity, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure.

Table 2: Recommended Personal Protective Equipment for Handling this compound

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH-approved safety glasses with side shields (US). A face shield may be necessary for splash hazards. | Protects against splashes and vapors. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A flame-retardant lab coat or chemical-resistant apron should be worn. | Prevents direct skin contact and absorption. |

| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required. | Protects against inhalation of harmful vapors. |

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, with a strong preference for a chemical fume hood.[9]

-

Ignition Sources: this compound is highly flammable.[3][4] All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the work area. Use non-sparking tools and explosion-proof equipment.[9]

-

Grounding: Ground and bond containers when transferring the material to prevent static discharge.[9]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

Diagram 2: this compound Spill Response Workflow

Caption: General workflow for responding to a this compound spill.

Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

-

Ventilate: Ensure the area is well-ventilated, preferably by working within a fume hood.

-

Contain: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[10][11]

-

Absorb: Slowly add the absorbent material to the spill, working from the outside in.

-

Collect: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12]

-

Decontaminate: Clean the spill area with soap and water. For highly toxic materials, the rinse water should also be collected as hazardous waste.[11]

-

Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with institutional and local regulations.[12]

Storage and Disposal

-

Storage: Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[13] It should be stored separately from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Unused this compound and contaminated materials must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal.[4] For small quantities, chemical neutralization may be an option, but this should only be performed by trained personnel.[14]

Experimental Protocols

The following are generalized protocols for procedures relevant to the study of this compound. These should be adapted and approved by the institution's safety committee before implementation.

Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of alkyl nitrites.[15]

Materials:

-

Hexan-1-ol

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), 50% solution

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flask equipped with a stirrer and placed in an ice bath, combine hexan-1-ol and a saturated aqueous solution of sodium nitrite.

-

While stirring vigorously and maintaining a low temperature, slowly add the 50% sulfuric acid solution dropwise. The reaction should be performed in the dark to minimize the decomposition of nitrous acid.

-

After the addition is complete, continue stirring for a short period.

-

Transfer the reaction mixture to a separatory funnel. The upper organic layer containing the this compound should be separated.

-

Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any remaining acid.

-

Dry the this compound over an anhydrous drying agent.

-

The product can be purified by distillation under reduced pressure.

General Protocol for Acute Oral Toxicity (Adapted from OECD Guideline 423)

This is a summary of the Acute Toxic Class Method.

Principle: A stepwise procedure using a small number of animals per step to classify the substance based on mortality.

Procedure:

-

Animal Selection: Use healthy, young adult rats of a single sex (usually females).

-

Dosing: Administer this compound orally by gavage at one of the specified starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is typically dissolved in an appropriate vehicle.

-

Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days. Record all signs of toxicity, morbidity, and mortality.

-

Stepwise Procedure:

-

If mortality occurs at the starting dose, the next step involves dosing at a lower level.

-

If no mortality occurs, the next step involves dosing at a higher level.

-

-

Endpoint: The test is complete when enough information is gathered to classify the substance's acute oral toxicity.

Diagram 3: Workflow for OECD 423 Acute Oral Toxicity Test

Caption: Simplified workflow for the OECD 423 acute oral toxicity test.

In Vitro Vasodilation Assay Using Isolated Aortic Rings

This protocol provides a method to assess the vasodilatory effects of this compound.

Procedure:

-

Tissue Preparation: Isolate the thoracic aorta from a euthanized laboratory animal (e.g., rat or mouse) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).[12]

-

Mounting: Cut the aorta into rings (2-3 mm in length) and mount them in an organ bath containing the physiological salt solution, maintained at 37°C and continuously aerated.[12]

-

Equilibration: Allow the aortic rings to equilibrate under a resting tension.

-

Contraction: Induce a sustained contraction of the aortic rings using a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).[12]

-

Vasodilation: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the resulting relaxation of the aortic rings.

-

Data Analysis: Express the relaxation as a percentage of the pre-contracted tension and plot a dose-response curve to determine the potency (e.g., EC50) of this compound as a vasodilator.

Conclusion

This compound is a hazardous chemical that requires careful handling in a laboratory setting. Its acute toxicity through multiple routes of exposure and its high flammability necessitate the use of appropriate personal protective equipment and engineering controls. While specific quantitative toxicity data for this compound is lacking, the information available for analogous alkyl nitrites provides a basis for a cautious approach to its handling and use in research. Adherence to the safety protocols and experimental guidelines outlined in this document is crucial for minimizing risks to laboratory personnel and the environment.

References

- 1. eurolab.net [eurolab.net]

- 2. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. Nitric oxide and cGMP cause vasorelaxation by activation of a charybdotoxin-sensitive K channel by cGMP-dependent protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. droracle.ai [droracle.ai]

- 11. Mechanisms of NO/cGMP-dependent vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]

- 13. Registration Dossier - ECHA [echa.europa.eu]

- 14. benchchem.com [benchchem.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

An In-depth Technical Guide on the Solubility of Hexyl Nitrite in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexyl nitrite (B80452) in various organic solvents. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information and a detailed experimental protocol for determining precise solubility values. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction to Hexyl Nitrite

This compound (C₆H₁₃NO₂) is an alkyl nitrite, an ester of hexanol and nitrous acid.[1] It is a clear, colorless to yellow liquid with a characteristic fruity odor.[2][3] this compound is recognized for its vasodilating properties, which are attributed to its ability to relax and widen blood vessels, leading to a reduction in blood pressure and an increase in blood flow.[1][2] In addition to its physiological effects, it is also utilized in organic synthesis and as an intermediate in various chemical manufacturing processes.[3]

Solubility of this compound

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound.

| Solvent Class | Solubility Description |

| Alcohols | Miscible[3] |

| Ethers | Miscible[3] |

| Hydrocarbons | Miscible[3] |

| Water | Slightly soluble[3] |

It is important to note that "miscible" implies that the substances can be mixed in all proportions to form a homogeneous solution.[4][5] For practical applications in research and development, it is often necessary to determine the precise quantitative solubility.

Predicted Solubility Data

While experimental data is sparse, computational models can provide estimations of solubility. The following predicted values are available:

| Parameter | Value | Source |

| Log10 of Water Solubility (mol/L) | -2.60 | Crippen Calculated Property[6] |

| Octanol (B41247)/Water Partition Coefficient (logPoct/wat) | 2.265 | Crippen Calculated Property[6] |

The positive logPoct/wat value suggests that this compound is more soluble in octanol than in water, which is consistent with its expected lipophilic nature.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7][8] This method is particularly suitable for compounds with low to moderate solubility.

Materials and Equipment

-

This compound (solute)

-

A range of high-purity organic solvents

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid or liquid this compound at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[7]

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled throughout the experiment.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solute to settle. Centrifugation can be used to facilitate the separation of the saturated solution from the undissolved this compound.

-

Sample Collection: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is limited, its qualitative miscibility with common solvent classes like alcohols, ethers, and hydrocarbons is established. For precise quantitative measurements, the shake-flask method provides a reliable and standardized protocol. The information and methodologies presented in this guide are intended to support researchers and scientists in their work with this compound, particularly in the fields of drug development and chemical synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cas 638-51-7,this compound | lookchem [lookchem.com]

- 3. N-Hexyl Nitrite - SYNTHETIKA [synthetikaeu.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

Unveiling the Photochemistry of Hexyl Nitrite: A Technical Guide to Quantum Yield Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies required for studying the quantum yield of hexyl nitrite (B80452) photolysis. While specific quantitative data for hexyl nitrite is not extensively available in published literature, this document synthesizes information from studies on analogous short-chain and branched-chain alkyl nitrites to offer a foundational understanding of the core photochemical processes, experimental design, and data interpretation. This information is particularly relevant for drug development professionals exploring the potential of alkyl nitrites as light-activated nitric oxide (NO) donors.

The Primary Photochemical Process

The photolysis of alkyl nitrites, including this compound (CH₃(CH₂)₅ONO), is primarily governed by the absorption of near-ultraviolet (UV) radiation. This absorption excites the molecule to a higher electronic state, leading to the rapid cleavage of the weak oxygen-nitrogen (O–N) bond. This homolytic fission is the dominant primary photochemical process, yielding two radical species: a hexoxy radical and a nitric oxide (NO) radical.

R–O–N=O + hν (UV Light) → R–O• + •NO

The efficiency of this process is described by the primary dissociation quantum yield (Φ), which is the ratio of molecules undergoing dissociation to the number of photons absorbed by the system.

Quantitative Data on Alkyl Nitrite Photolysis

As noted, specific quantum yield data for the primary photodissociation of this compound in the near-UV is scarce in the accessible literature. Atmospheric studies involving methyl nitrite have sometimes assumed a quantum yield of unity for photodissociation, though it is acknowledged this is an upper limit and the actual value may be lower.

To provide context, the following table summarizes quantum yield data for the formation of electronically excited nitric oxide from the photolysis of methyl nitrite in the vacuum ultraviolet (VUV) region. It is crucial to understand that these values represent a specific, high-energy dissociation channel and are not the primary quantum yields for ground-state dissociation under near-UV irradiation.

| Compound | Excitation Wavelength (nm) | Photoproduct | Quantum Yield (Φ) | Reference |

| Methyl Nitrite | 144.0 | NO (A ²Σ⁺) | 0.18 ± 0.03 | [1] |

| Methyl Nitrite | 138.0 | NO (C ²Π, v'=0) | 0.07 ± 0.02 | [1] |

| Methyl Nitrite | 120.0 | NO (D ²Σ⁺, v'=0) | 0.05 ± 0.02 | [1] |

Studies on n-butyl nitrite and isoamyl nitrite have focused on the energy distribution of the resulting NO fragments following photolysis at 355 nm, rather than the quantum yield of the dissociation itself.[2] This indicates that while the fundamental process is well-understood, quantitative efficiency measurements for longer-chain n-alkyl nitrites are not widely reported.

Experimental Protocols for Quantum Yield Determination

Determining the quantum yield of this compound photolysis requires a carefully designed experimental setup to control irradiation and accurately measure both the photon flux and the amount of product formed. The following sections outline a generalized protocol synthesized from standard photochemical and actinometric procedures.

Sample Preparation and Handling

-

Synthesis of this compound: this compound can be synthesized by the dropwise addition of a strong acid (e.g., sulfuric acid) to a cooled solution of sodium nitrite in 1-hexanol. The product is then carefully isolated and purified by distillation under reduced pressure to avoid thermal decomposition.

-

Solvent and Concentration: The experiment can be conducted in the gas phase or in an inert solvent (e.g., hexane, acetonitrile). The concentration of this compound should be adjusted to ensure sufficient absorption at the chosen photolysis wavelength, typically within a range that allows for accurate spectroscopic measurement.

-

Degassing: To prevent quenching of excited states or side reactions with oxygen, the sample solution should be thoroughly degassed using several freeze-pump-thaw cycles.

Photolysis Apparatus

A typical experimental setup for a quantum yield determination consists of:

-

Light Source: A high-pressure mercury lamp is a common choice, often used with a monochromator or bandpass filters to isolate a specific wavelength (e.g., 355 nm or 366 nm) corresponding to the absorption band of the alkyl nitrite.

-

Reaction Cell: A quartz cuvette or a custom-built reaction vessel that is transparent to the chosen UV wavelength is used to hold the sample. The cell should be sealed to maintain an inert atmosphere.

-

Optical Bench: Components are mounted on an optical bench to ensure precise alignment of the light source, lenses, filters, and the reaction cell.

Chemical Actinometry (Photon Flux Measurement)

To calculate a quantum yield, the number of photons entering the sample must be accurately measured. This is typically done using a chemical actinometer, which is a chemical system with a well-known quantum yield.

Potassium Ferrioxalate (B100866) Actinometry (Parker's Actinometer):

-

Preparation: A solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]) in dilute sulfuric acid is prepared and kept in the dark.

-

Irradiation: The actinometer solution is placed in the reaction cell and irradiated under the exact same conditions (wavelength, geometry, time) as the this compound sample. The light induces the reduction of Fe³⁺ to Fe²⁺.

-

Development: After irradiation, a solution of 1,10-phenanthroline (B135089) is added to an aliquot of the actinometer solution. The phenanthroline forms a stable, colored complex with the Fe²⁺ ions.

-

Quantification: The concentration of the Fe²⁺-phenanthroline complex is determined spectrophotometrically by measuring its absorbance at 510 nm.

-

Calculation: Using the known quantum yield of the ferrioxalate system at the irradiation wavelength, the amount of Fe²⁺ formed can be directly related to the total number of photons that passed through the solution.

Product Quantification

The primary products of interest are the hexoxy radical and nitric oxide.

-

Nitric Oxide (NO) Detection: NO can be quantified using various methods. In the gas phase, techniques like laser-induced fluorescence (LIF) or mass spectrometry can be employed. In solution, NO-sensitive electrodes or spectroscopic methods following reaction with an appropriate trapping agent can be used.

-

Hexoxy Radical Detection: The hexoxy radical is highly reactive and its direct detection is challenging. Its formation is often inferred from the detection of subsequent products. For example, in the presence of oxygen, the hexoxy radical can lead to the formation of hexanal (B45976) or other oxidation products, which can be quantified using gas chromatography-mass spectrometry (GC-MS).

Pathways and Workflows

Visualizing the reaction and experimental process is crucial for understanding the relationships between the different stages of a quantum yield study.

References

The Synthetic Versatility of Hexyl Nitrite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexyl nitrite (B80452), an alkyl ester of nitrous acid, is a versatile and reactive reagent in organic synthesis. Its applications primarily stem from its ability to serve as a convenient source of the nitrosonium ion (NO⁺) or to generate radicals under thermal or photochemical conditions. This guide provides a comprehensive overview of the potential applications of hexyl nitrite, including detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams to facilitate a deeper understanding of its reactivity. While specific data for this compound is limited in the literature, this guide leverages data from closely related alkyl nitrites, such as tert-butyl nitrite and isoamyl nitrite, to provide representative examples of its synthetic utility.

Diazotization and Sandmeyer-Type Reactions

One of the most prominent applications of this compound is in the diazotization of primary aromatic amines. This reaction transforms the amino group into a diazonium group (-N₂⁺), which is an excellent leaving group and a versatile intermediate for the synthesis of a wide array of functionalized aromatic compounds through Sandmeyer and related reactions.[1][2] The use of alkyl nitrites like this compound offers a milder, non-aqueous alternative to the traditional use of sodium nitrite and strong mineral acids.[3][]

Mechanism of Diazotization

The diazotization process begins with the in situ generation of a nitrosating agent from this compound. In the presence of an acid, this compound is protonated, followed by the elimination of hexanol to form the highly electrophilic nitrosonium ion (NO⁺). The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and subsequent dehydration yield the stable aryl diazonium salt.[5][6]

Sandmeyer-Type Reactions

Aryl diazonium salts generated using this compound can be readily converted into a variety of functionalities using copper(I) salts in Sandmeyer reactions. These reactions are believed to proceed through a radical mechanism.[3][7]

Quantitative Data for Sandmeyer-Type Reactions (using analogous alkyl nitrites)

The following table summarizes representative yields for the conversion of aromatic amines to aryl halides using alkyl nitrites and copper halides.

| Amine Substrate | Alkyl Nitrite | Copper Salt | Product | Yield (%) | Reference |

| 2-Aminothiazole | n-Butyl Nitrite | CuBr | 2-Bromothiazole | 46 | [8] |

| 2-Aminothiazole | n-Butyl Nitrite | CuBr₂ | 2,5-Dibromothiazole | 79 | [8] |

| 4-Nitroaniline | tert-Butyl Nitrite | CuBr₂ | 1-Bromo-4-nitrobenzene | 85 | [9] |

| Aniline | Amyl Nitrite | CuBr₂ | Bromobenzene | Good | [8] |

Experimental Protocol: Synthesis of Aryl Bromide from an Aromatic Amine

This protocol is a generalized procedure adapted from methods using other alkyl nitrites.[8][10]

Materials:

-

Aromatic amine (1.0 equiv)

-

This compound (1.2 equiv)

-

Copper(II) bromide (CuBr₂) (1.5 equiv)

-

Acetonitrile (solvent)

Procedure:

-

To a stirred solution of the aromatic amine in acetonitrile, add CuBr₂ at room temperature.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add this compound dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding aryl bromide.

N-Nitrosation of Secondary Amines

This compound is an effective reagent for the N-nitrosation of secondary amines to form N-nitrosamines. This transformation is of interest in medicinal chemistry and toxicology. The use of alkyl nitrites like tert-butyl nitrite has been shown to be highly efficient for this purpose, often proceeding under mild, solvent-free conditions.[11][12]

Quantitative Data for N-Nitrosation of Secondary Amines (using tert-butyl nitrite)

The following table presents data for the N-nitrosation of various secondary amines using tert-butyl nitrite (TBN).

| Secondary Amine | Equivalents of TBN | Time (min) | Product | Yield (%) | Reference |

| N-Methylaniline | 1.1 | 5 | N-Nitroso-N-methylaniline | 98 | [7] |

| Diphenylamine | 1.1 | 10 | N-Nitrosodiphenylamine | 99 | [7] |

| Piperidine | 2.0 | 240 | N-Nitrosopiperidine | 90 | [7] |

| Morpholine | 2.0 | 240 | N-Nitrosomorpholine | 92 | [7] |

Experimental Protocol: N-Nitrosation of a Secondary Amine

This protocol is based on the efficient nitrosation of secondary amines using tert-butyl nitrite.[7][11]

Materials:

-

Secondary amine (1.0 equiv)

-

This compound (1.1 - 2.0 equiv)

Procedure:

-

To the secondary amine in a round-bottom flask, add this compound at room temperature with stirring.

-

Continue stirring at room temperature for the time indicated by TLC analysis for complete conversion. For less reactive amines, gentle heating (e.g., 45 °C) may be required.

-

Upon completion, the excess this compound and hexanol byproduct can be removed under reduced pressure.

-

The resulting N-nitrosamine can be purified by column chromatography if necessary, although in many cases the product is obtained in high purity after evaporation.

Synthesis of Oximes

This compound can be used in the synthesis of oximes from compounds containing active methylene (B1212753) groups, such as ketones and esters.[13] This reaction typically proceeds under acidic conditions where the alkyl nitrite serves as a source of the nitrosonium ion, which then reacts with the enol or enolate of the carbonyl compound.

Experimental Protocol: Synthesis of an α-Oximino Ketone

This is a general procedure adapted from the synthesis of α-oximino ketones using isoamyl nitrite.[13]

Materials:

-

Ketone (1.0 equiv)

-

This compound (1.5 equiv)

-

Concentrated hydrochloric acid (catalytic amount)

-

Methanol (B129727) (solvent)

Procedure:

-

Dissolve the ketone in methanol and cool the solution to 0 °C.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Slowly add this compound to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude oxime can be purified by recrystallization or column chromatography.

Radical Reactions

Alkyl nitrites, including this compound, can undergo homolytic cleavage of the weak O-N bond upon heating or photolysis to generate an alkoxy radical and a nitric oxide radical. The alkoxy radical can then initiate various radical chain reactions.

Radical Cyclization

While specific examples using this compound are not prevalent, alkyl nitrites can, in principle, initiate radical cyclization reactions. The generated hexyloxy radical can abstract a hydrogen atom from a suitable substrate to generate a carbon-centered radical, which can then undergo intramolecular cyclization onto a double or triple bond.[14][15]

C-H Functionalization

The direct functionalization of C-H bonds is a rapidly growing area of organic synthesis. While still an emerging application for alkyl nitrites, there is potential for their use in C-H activation/arylation reactions, particularly in combination with transition metal catalysts. For instance, tert-butyl nitrite has been used in palladium-catalyzed C-H arylation reactions.[16][17] Further research is needed to explore the full potential of this compound in this area.

Conclusion

This compound is a valuable reagent in organic synthesis with a range of potential applications. Its utility as a diazotizing and nitrosating agent is well-established through analogy with other alkyl nitrites. Furthermore, its potential as a radical initiator and in C-H functionalization reactions presents exciting opportunities for further research and development. The experimental protocols and data provided in this guide, based on closely related analogs, offer a solid foundation for researchers and drug development professionals to explore the synthetic utility of this compound in their work. As with all reactive chemical reagents, appropriate safety precautions should be taken when handling this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google Patents [patents.google.com]

- 3. Alkyl nitrites as nitrosating agents. Kinetics and mechanism of the reactions of propyl nitrite in propan-1-ol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. byjus.com [byjus.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Radical cyclization - Wikipedia [en.wikipedia.org]

- 16. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Use of Hexyl Nitrite as a Diazotizing Agent in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl nitrite (B80452) (C₆H₁₃NO₂) is an alkyl nitrite that serves as a convenient and effective diazotizing agent in organic synthesis.[1] It is a valuable alternative to traditional methods that use sodium nitrite and strong acids, particularly in non-aqueous conditions.[2] Alkyl nitrites, like hexyl nitrite, are mild, relatively stable, and easy-to-handle reagents that act as a source of the nitrosonium ion (NO⁺), the key electrophile in the diazotization of primary aromatic amines.[3] This process converts the amino group into a diazonium salt, a versatile intermediate that can be transformed into a wide array of functionalities, making it a crucial tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4][5]

The primary applications of this compound as a diazotizing agent include the Sandmeyer reaction for the synthesis of aryl halides and the synthesis of azo compounds, which are important as dyes and pigments.[4][6] The use of alkyl nitrites can offer advantages such as improved solubility in organic solvents and milder reaction conditions.[2]

Reaction Mechanisms

The fundamental process of diazotization involves the reaction of a primary aromatic amine with a source of nitrous acid to form a diazonium salt.[5] When using this compound, the reaction is typically carried out in the presence of an acid, which protonates the this compound, facilitating the release of the nitrosonium ion (NO⁺).

The general mechanism can be summarized as follows:

-

Formation of the Nitrosonium Ion: this compound reacts with an acid to generate the electrophilic nitrosonium ion.

-

N-Nitrosation: The primary aromatic amine acts as a nucleophile and attacks the nitrosonium ion, forming an N-nitrosamine intermediate.

-

Tautomerization and Dehydration: A series of proton transfers (tautomerization) followed by the elimination of a water molecule leads to the formation of the stable aromatic diazonium salt.[3]

The resulting diazonium salt is a valuable intermediate due to the excellent leaving group ability of molecular nitrogen (N₂).[3] This allows for the subsequent substitution of the diazonium group with a variety of nucleophiles.

Applications in Synthesis

Sandmeyer Reaction: Synthesis of Aryl Halides

The Sandmeyer reaction is a classic and reliable method for the synthesis of aryl halides from primary aromatic amines.[6] The process involves the diazotization of the amine followed by reaction with a copper(I) halide. While traditionally performed with sodium nitrite in aqueous acid, alkyl nitrites like this compound can be employed, often in organic solvents.

General Reaction Scheme:

Ar-NH₂ + C₆H₁₃ONO + HX → [Ar-N₂]⁺X⁻ + C₆H₁₃OH + H₂O [Ar-N₂]⁺X⁻ + CuX → Ar-X + N₂ + Cu⁺

Synthesis of Azo Compounds

Azo compounds, characterized by the R-N=N-R' functional group, are widely used as dyes and pigments.[4] They are synthesized via a coupling reaction between a diazonium salt and an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative.[4]

General Reaction Scheme:

Ar-NH₂ + C₆H₁₃ONO + HX → [Ar-N₂]⁺X⁻ + C₆H₁₃OH + H₂O [Ar-N₂]⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

Quantitative Data Summary

The following tables summarize representative quantitative data for diazotization reactions using alkyl nitrites. While specific data for this compound is limited in readily available literature, the data for analogous alkyl nitrites such as isoamyl nitrite and n-butyl nitrite provide a strong indication of expected performance.

Table 1: Sandmeyer Reaction using Alkyl Nitrites

| Alkyl Nitrite | Aromatic Amine | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Isoamyl Nitrite | Substituted Aniline | Aryl Bromide | CuBr₂ | DMF | 60 | 1 | ~50 | [6] |

| n-Butyl Nitrite | 2-Aminothiazole | 2-Bromothiazole | CuBr | Acetonitrile | 60 | 0.25 | 46 | [2] |

| tert-Butyl Nitrite | 4-Methoxyaniline | 4-Methoxybenzenediazonium tetrafluoroborate | HBF₄ | Acetonitrile | RT | - | 85 (in situ) | [2] |

Table 2: Azo Dye Synthesis via Diazotization

| Diazotizing Agent | Aromatic Amine | Coupling Agent | Product | Solvent | Temp. (°C) | Yield (%) | Reference |

| Sodium Nitrite | Sulfanilic Acid | 2-Naphthol | Azo Dye | Water/HCl | 0-5 | Not specified | |

| Sodium Nitrite | Aniline | 2-Naphthol | 1-Phenylazo-2-naphthol | Water/HCl | 0-5 | Not specified | [7] |

Experimental Protocols

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

This compound is flammable and should be handled away from ignition sources.[1]

-

Aromatic amines and their derivatives can be toxic and/or carcinogenic. Handle with care.

-

Diazonium salts can be explosive when isolated in a dry state. These protocols are designed for the in situ generation and use of the diazonium salt in solution.

Protocol 1: General Procedure for Sandmeyer Bromination using an Alkyl Nitrite (Adapted from Isoamyl Nitrite Protocol)

This protocol describes a general procedure for the synthesis of an aryl bromide from a primary aromatic amine using an alkyl nitrite, such as this compound, as the diazotizing agent.

Materials:

-

Substituted aromatic amine

-

This compound (or isoamyl nitrite)

-

Copper(II) bromide (CuBr₂)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Pressure tube or round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Micropipette

-

Separatory funnel

-

Rotary evaporator

-

Flash column chromatography setup

Procedure:

-

To a pressure tube or round-bottom flask equipped with a magnetic stir bar, add the aromatic amine (1.0 eq).

-

Under an inert atmosphere (e.g., argon), dissolve the amine in DMF.

-

Add solid copper(II) bromide (2.0 eq) to the solution with stirring.

-

Using a micropipette, add this compound (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by flash column chromatography to obtain the pure aryl bromide.

Protocol 2: General Procedure for the Synthesis of an Azo Dye

This protocol outlines the synthesis of an azo dye by the diazotization of a primary aromatic amine with sodium nitrite followed by coupling with an activated aromatic compound. A similar procedure can be adapted for use with this compound in an appropriate solvent system.

Materials:

-

Primary aromatic amine (e.g., sulfanilic acid)

-

Sodium carbonate (Na₂CO₃)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Coupling agent (e.g., 2-naphthol)

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

Equipment:

-

Test tubes and beakers

-

Ice water bath

-

Hot water bath

-